molecular formula C20H22N2O5S B2520756 N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2520756
M. Wt: 402.5 g/mol
InChI Key: BNTMVYHIVDPQDB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine core, a sulfonyl group, and a benzodioxole moiety. Its molecular formula is C21H18N2O5SC_{21}H_{18}N_{2}O_{5}S with a molecular weight of approximately 410.44 g/mol. The structural composition suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide groups have been shown to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

2. Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have been reported to inhibit AChE, which is crucial for neurotransmitter regulation. Inhibitors in this category can be beneficial in treating conditions like Alzheimer's disease .
  • Urease : Studies have shown that derivatives can act as potent urease inhibitors, which are important for managing infections caused by urease-producing bacteria . The IC50 values for several derivatives ranged from 1.13 to 6.28 µM, indicating strong inhibitory activity compared to standard reference compounds.

3. Binding Affinity Studies

Docking studies have been employed to investigate the binding interactions of the compound with target proteins. These studies suggest that the compound can effectively bind to bovine serum albumin (BSA), indicating its potential bioavailability and pharmacokinetic properties .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Case Study 1 : A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results indicated that compounds with the benzodioxole moiety exhibited enhanced antibacterial properties compared to those without .
  • Case Study 2 : Another study focused on the synthesis of sulfonamide derivatives, highlighting their role as effective urease inhibitors. The findings suggested that modifications in the sulfonamide structure could lead to improved activity against specific bacterial strains .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-2-5-17(6-3-14)28(24,25)22-10-8-15(9-11-22)20(23)21-16-4-7-18-19(12-16)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTMVYHIVDPQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.